molecular formula C21H18Cl2N6O2 B2956804 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1112371-00-2

5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2956804
CAS No.: 1112371-00-2
M. Wt: 457.32
InChI Key: VIARGAGUVRSOBW-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, oxazole, triazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazole or triazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce partially or fully hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N6O2/c1-12-17(26-21(31-12)14-3-2-4-16(23)9-14)11-29-19(24)18(27-28-29)20(30)25-10-13-5-7-15(22)8-6-13/h2-9H,10-11,24H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIARGAGUVRSOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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